molecular formula C11H12ClIN6O2 B10946306 N'-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide

N'-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide

Cat. No.: B10946306
M. Wt: 422.61 g/mol
InChI Key: RPLAERYQGSZEBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPANOYL]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPANOYL]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. Common synthetic strategies include:

Industrial Production Methods

Industrial production of pyrazole derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis and the use of heterogeneous catalysts are commonly used to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPANOYL]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide are used under basic conditions.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce corresponding oxides .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPANOYL]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE is unique due to its specific substituents (chloro and iodo groups) and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C11H12ClIN6O2

Molecular Weight

422.61 g/mol

IUPAC Name

N'-[3-(4-chloropyrazol-1-yl)propanoyl]-4-iodo-1-methylpyrazole-3-carbohydrazide

InChI

InChI=1S/C11H12ClIN6O2/c1-18-6-8(13)10(17-18)11(21)16-15-9(20)2-3-19-5-7(12)4-14-19/h4-6H,2-3H2,1H3,(H,15,20)(H,16,21)

InChI Key

RPLAERYQGSZEBT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NNC(=O)CCN2C=C(C=N2)Cl)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.